Tetrachloroiridium;hexahydrate;dihydrochloride

Description

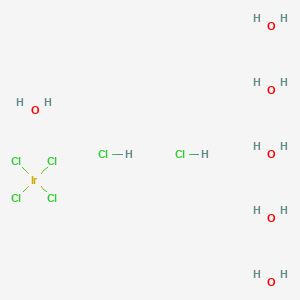

Tetrachloroiridium hexahydrate dihydrochloride (IUPAC name: tetrachloroiridium; hexahydrate; dihydrochloride) is an iridium(IV) complex with the molecular formula H₂IrCl₆·6H₂O . It is synonymously referred to as chloroiridic acid hexahydrate or hydrogen hexachloroiridate(IV) hexahydrate . This compound is characterized by its octahedral coordination geometry, where iridium(IV) is surrounded by six chloride ligands, with additional water molecules and hydrochloric acid in its hydrated form. It is primarily utilized in industrial catalysis, materials science, and as a precursor for synthesizing iridium-based nanomaterials .

Key properties include:

Properties

Molecular Formula |

Cl6H14IrO6 |

|---|---|

Molecular Weight |

515.0 g/mol |

IUPAC Name |

tetrachloroiridium;hexahydrate;dihydrochloride |

InChI |

InChI=1S/6ClH.Ir.6H2O/h6*1H;;6*1H2/q;;;;;;+4;;;;;;/p-4 |

InChI Key |

PBACCOSPRYQTNC-UHFFFAOYSA-J |

Canonical SMILES |

O.O.O.O.O.O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Considerations

- Iridium(III) chloride hydrate is the primary starting material, typically available as a hexahydrate.

- The compound is prepared in aqueous acidic media, often using concentrated hydrochloric acid to maintain chloride ion concentration and acidity.

- The hydration state (hexahydrate) and dihydrochloride nature indicate coordinated water molecules and protonated chloride species.

- Temperature control and reaction time are critical to obtain the desired crystalline product.

Typical Preparation Procedure

Dissolution of Iridium(III) chloride hydrate:

- Dissolve a known amount of iridium(III) chloride hexahydrate in distilled water.

- Use gentle heating (around 60°C) to facilitate dissolution without decomposition.

-

- Add concentrated hydrochloric acid dropwise to the solution to lower the pH to approximately 2.

- This acidification promotes the formation of tetrachloroiridium species by providing excess chloride ions and protonating water ligands.

-

- Stir the acidic solution for several hours (typically 12 hours) at controlled temperature.

- The solution may change color, indicating complex formation.

- Upon cooling, the tetrachloroiridium hexahydrate dihydrochloride precipitates as a yellow crystalline solid.

-

- Collect the precipitate by vacuum filtration.

- Wash the solid with cold 6 M hydrochloric acid to remove impurities.

- Further washings with alcohol and acetone may be applied to facilitate drying.

-

- Air-dry the product under controlled conditions.

- For higher purity, recrystallize by dissolving the crude product in warm water with the addition of ammonia until the complex dissolves.

- Reprecipitate by careful addition of hydrochloric acid, then filter and dry.

Reaction Scheme and Chemical Equilibria

The preparation involves equilibria between hydrated iridium chloride species and tetrachloroiridium complexes:

$$

\text{IrCl}3 \cdot 6\text{H}2\text{O} + \text{HCl} \rightarrow [\text{IrCl}4]^- + \text{H}3\text{O}^+ + \text{coordination of water}

$$

The excess chloride ions from hydrochloric acid stabilize the tetrachloro complex anion, while protonation leads to the dihydrochloride form.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Iridium(III) chloride hexahydrate | Purity >99%, commercially available |

| Solvent | Distilled water | Degassed or deionized preferred |

| Acid | Concentrated hydrochloric acid | Added to reach pH ~2 |

| Temperature | 60°C for dissolution, room temp for precipitation | Avoid overheating to prevent decomposition |

| Reaction time | 12 hours stirring | Ensures complete complex formation |

| Precipitation method | Cooling after acidification | Crystallization of product |

| Washing solvents | 6 M HCl, alcohol, acetone | Removes impurities and aids drying |

| Drying | Air drying | Avoids thermal decomposition |

| Recrystallization | Warm water + ammonia, then acid | Improves purity and crystallinity |

Analytical and Purity Considerations

- The product is characterized by its yellow crystalline appearance.

- Purity is confirmed by elemental analysis, infrared spectroscopy (showing coordinated water and chloride ligands), and X-ray crystallography when available.

- The presence of hexahydrate water molecules is confirmed by thermogravimetric analysis (TGA).

- The dihydrochloride nature is inferred from acid-base titration and chloride content analysis.

Chemical Reactions Analysis

Hexachloroiridic acid hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized to form iridium oxides, which are useful in catalysis and other applications.

Reduction: It can be reduced to form lower oxidation state iridium compounds, such as iridium (III) chloride.

Substitution: Hexachloroiridic acid hexahydrate can undergo substitution reactions where the chloride ligands are replaced by other ligands, forming different iridium complexes

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include iridium oxides, iridium (III) chloride, and various iridium complexes .

Scientific Research Applications

Hexachloroiridic acid hexahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which hexachloroiridic acid hexahydrate exerts its effects depends on its specific application. In catalytic processes, the iridium center often acts as the active site, facilitating various chemical transformations. The molecular targets and pathways involved can vary widely but often include the activation of small molecules like hydrogen or oxygen .

Comparison with Similar Compounds

Table 1: Comparative Properties of Tetrachloroiridium Hexahydrate Dihydrochloride and Analogous Compounds

Key Comparative Insights

Structural Complexity :

- Tetrachloroiridium hexahydrate dihydrochloride exhibits a higher molecular weight (515.98 g/mol) due to iridium’s atomic mass and complex chloride coordination, unlike simpler salts like MgCl₂·6H₂O (203.31 g/mol) .

- Unlike piperazine dihydrochloride (an organic hydrochloride), the iridium compound is a transition metal complex with redox-active properties .

Functional Differences: Catalytic Activity: The iridium compound’s +4 oxidation state enables unique catalytic applications (e.g., hydrogenation reactions), whereas FeCl₃·6H₂O is used in radical generation for antioxidant assays .

Safety and Handling :

Industrial and Catalytic Use

Tetrachloroiridium hexahydrate dihydrochloride is pivotal in synthesizing iridium nanoparticles for fuel cell catalysts, leveraging its stability under oxidative conditions . Comparatively, Co(NO₃)₂·6H₂O is employed in metal-organic framework (MOF) synthesis but lacks the redox versatility of iridium .

Biomedical Relevance

While hydroxyzine dihydrochloride (an organic hydrochloride) shows neuroprotective effects against oxidative stress (−30.2% reduction in H₂O₂-induced damage) , iridium derivatives are less explored in biomedicine due to toxicity concerns.

Biological Activity

Overview of Tetrachloroiridium;hexahydrate;dihydrochloride

Chemical Structure and Properties

this compound is a coordination complex of iridium, typically represented as . This compound features iridium in a +4 oxidation state, coordinated with four chloride ions and six water molecules. The presence of water molecules indicates its hydrated form, which is crucial for its solubility and reactivity in biological systems.

Anticancer Properties

Research has indicated that iridium compounds, including tetrachloroiridium complexes, exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that:

- Mechanism of Action : Iridium complexes can interact with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This results in cytotoxic effects on rapidly dividing cancer cells.

- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that tetrachloroiridium compounds reduced cell viability significantly compared to control groups, with IC50 values indicating potent anticancer activity.

Antimicrobial Activity

Tetrachloroiridium complexes have also been investigated for their antimicrobial properties. The chloride ligands may play a role in enhancing the compound's interaction with microbial membranes, leading to:

- Bactericidal Effects : Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Case Study : A study reported that tetrachloroiridium exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Cytotoxicity and Safety

While the biological activities of tetrachloroiridium are promising, it is essential to consider its cytotoxicity:

- Toxicological Studies : Research indicates that while effective against cancer cells, high concentrations may lead to toxicity in normal cells. Therefore, careful dosage optimization is crucial.

- Safety Profile : Long-term exposure studies are needed to establish a comprehensive safety profile before clinical applications can be considered.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing tetrachloroiridium hexahydrate dihydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves dissolving iridium precursors in hydrochloric acid under controlled hydration, followed by crystallization. For purity, use ethanol washes to remove chloride impurities and confirm stoichiometry via elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS). Ensure anhydrous conditions during drying to prevent hydrolysis .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : X-ray diffraction (XRD) confirms crystalline structure, while nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) validate ligand coordination. Thermogravimetric analysis (TGA) assesses hydration stability. Cross-reference data with literature spectra to ensure consistency .

Q. What are the key safety and storage protocols for handling tetrachloroiridium hexahydrate dihydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. Use fume hoods and personal protective equipment (PPE) due to potential hydrochloric acid release during decomposition. Regularly monitor pH stability in aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox behavior of this compound in catalytic applications?

- Methodological Answer : Discrepancies often arise from varying hydration states or counterion interactions. Use cyclic voltammetry (CV) under inert atmospheres to isolate redox potentials. Compare results with X-ray absorption spectroscopy (XAS) to correlate electronic structure with activity. Replicate experiments using standardized synthesis protocols .

Q. What computational approaches are recommended for modeling the electronic structure of tetrachloroiridium complexes?

- Methodological Answer : Density functional theory (DFT) calculations with relativistic corrections (e.g., ZORA formalism) accurately predict ligand field splitting and oxidation states. Validate models against experimental UV-Vis and electron paramagnetic resonance (EPR) data. Use software like ORCA or Gaussian with Ir pseudopotentials .

Q. How can impurities from incomplete ligand substitution be detected and mitigated during synthesis?

- Methodological Answer : Impurities like [IrCl₆]²⁻ or [Ir(H₂O)₆]³+ can be identified via high-performance liquid chromatography (HPLC) paired with ICP-MS. Optimize reaction kinetics by adjusting HCl concentration and temperature gradients. Recrystallize in ethanol/HCl mixtures to isolate the target compound .

Q. What strategies address discrepancies in reported thermodynamic stability constants for this compound?

- Methodological Answer : Variability often stems from pH-dependent hydration equilibria. Use potentiometric titration with a Ag/AgCl reference electrode to measure stability constants under controlled ionic strength (e.g., 0.1 M NaClO₄). Validate with isothermal titration calorimetry (ITC) for enthalpy changes .

Methodological Best Practices

- Reproducibility : Document synthesis parameters (e.g., HCl molarity, drying time) meticulously. Share raw spectroscopic data in supplementary materials for peer validation .

- Theoretical Frameworks : Anchor studies in ligand field theory (LFT) or molecular orbital theory to interpret spectroscopic and catalytic data .

- Safety Compliance : Adopt ISO 9001 or ACS guidelines for handling corrosive and hygroscopic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.